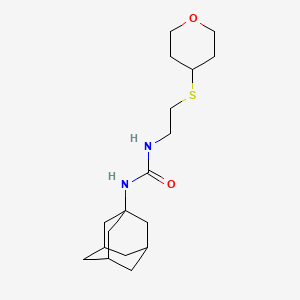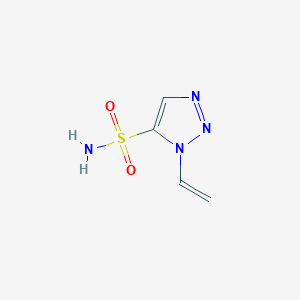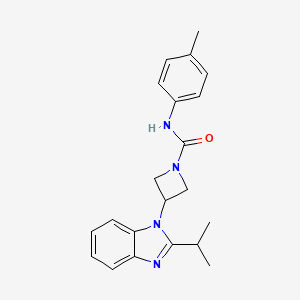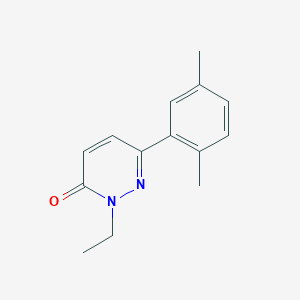
1-((3s,5s,7s)-adamantan-1-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3s,5s,7s)-adamantan-1-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. The compound is known for its unique structure and properties that make it a promising candidate for various applications in the field of medicine.
作用機序
The mechanism of action of 1-((3s,5s,7s)-adamantan-1-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in various cellular processes. This inhibition leads to the suppression of various pathological conditions such as viral infections, tumor growth, and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 1-((3s,5s,7s)-adamantan-1-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea has a number of biochemical and physiological effects. These include the inhibition of viral replication, the suppression of tumor growth, and the reduction of inflammation. The compound has also been found to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of 1-((3s,5s,7s)-adamantan-1-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea is its ability to selectively target specific enzymes and proteins. This makes it a promising candidate for the development of targeted therapies for various diseases. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the research and development of 1-((3s,5s,7s)-adamantan-1-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea. These include:
1. Further investigation into the compound's mechanism of action and its potential targets.
2. Development of new synthetic routes for the compound to improve its yield and purity.
3. Exploration of the compound's potential in treating other neurological disorders such as Huntington's disease and multiple sclerosis.
4. Investigation of the compound's potential in combination with other drugs for enhanced therapeutic effects.
5. Development of new formulations of the compound to improve its solubility and bioavailability.
Conclusion:
1-((3s,5s,7s)-adamantan-1-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea is a promising compound with numerous potential applications in the field of medicine. Its unique structure and properties make it a promising candidate for the development of targeted therapies for various diseases. Further research is needed to fully understand its mechanism of action and to explore its potential in treating other diseases.
合成法
The synthesis of 1-((3s,5s,7s)-adamantan-1-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea involves the reaction of 1-adamantylamine with 2-bromoethyl tetrahydro-2H-pyran-4-thiol in the presence of a base such as potassium carbonate. The resulting product is then treated with isocyanate to form the final compound.
科学的研究の応用
1-((3s,5s,7s)-adamantan-1-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit antiviral, antitumor, and anti-inflammatory properties. The compound has also been investigated for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-(1-adamantyl)-3-[2-(oxan-4-ylsulfanyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2S/c21-17(19-3-6-23-16-1-4-22-5-2-16)20-18-10-13-7-14(11-18)9-15(8-13)12-18/h13-16H,1-12H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKBQEGBWDJVRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Adamantan-1-yl)-1-[2-(oxan-4-ylsulfanyl)ethyl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(S)-Amino(phenyl)methyl]phosphonic acid;hydrochloride](/img/structure/B2815578.png)



![Benzo[d]thiazol-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2815583.png)
![5-(3-chlorophenyl)-3-(thiophen-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2815585.png)
![6-(m-tolylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2815588.png)
![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2815590.png)
![1,4'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline]](/img/structure/B2815591.png)

![1-(4-tert-butylphenyl)-8-ethoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2815596.png)